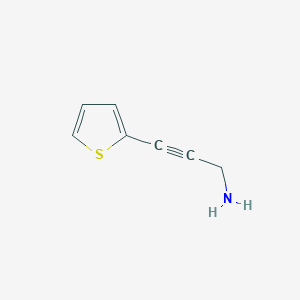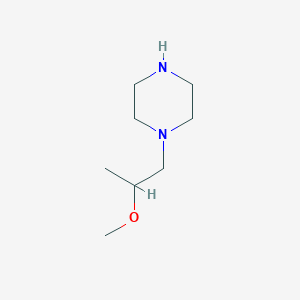
1-(2-Methoxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypropyl)piperazine, also known as MPP, is a chemical compound that belongs to the family of piperazines. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypropyl)piperazine is not yet fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin. 1-(2-Methoxypropyl)piperazine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
1-(2-Methoxypropyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(2-Methoxypropyl)piperazine has also been shown to have a moderate affinity for adrenergic and histamine receptors, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxypropyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for research. 1-(2-Methoxypropyl)piperazine also has a relatively low toxicity, which makes it safe for use in animal experiments. However, one of the limitations of 1-(2-Methoxypropyl)piperazine is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(2-Methoxypropyl)piperazine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for treating neurological disorders. Another area of research is to study the pharmacokinetics of 1-(2-Methoxypropyl)piperazine, including its absorption, distribution, metabolism, and excretion in the body. This information may help to optimize the dosing and administration of 1-(2-Methoxypropyl)piperazine for therapeutic use. Finally, research on the potential side effects and long-term effects of 1-(2-Methoxypropyl)piperazine is needed to ensure its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(2-Methoxypropyl)piperazine is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. Its relatively easy synthesis method, low toxicity, and potential therapeutic effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects.
Méthodes De Synthèse
1-(2-Methoxypropyl)piperazine can be synthesized through a simple and efficient method. It involves the reaction of 2-methoxypropanol with piperazine in the presence of a catalyst such as hydrochloric acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-(2-Methoxypropyl)piperazine.
Applications De Recherche Scientifique
1-(2-Methoxypropyl)piperazine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has shown promising results in treating various neurological disorders, including depression, anxiety, and schizophrenia. 1-(2-Methoxypropyl)piperazine has also been studied for its potential use as an antipsychotic drug due to its ability to modulate the dopamine and serotonin neurotransmitter systems.
Propriétés
Numéro CAS |
118560-17-1 |
|---|---|
Nom du produit |
1-(2-Methoxypropyl)piperazine |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
FEDWUGYKPJNTNR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)OC |
SMILES canonique |
CC(CN1CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
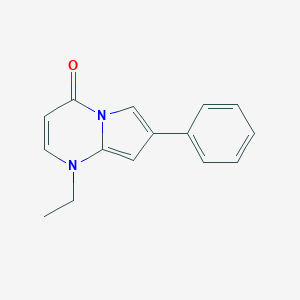

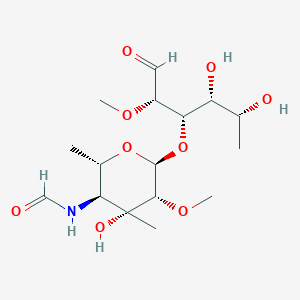
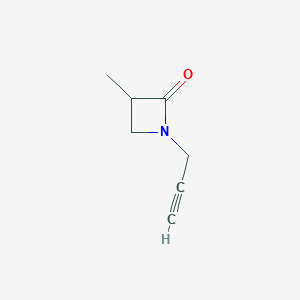
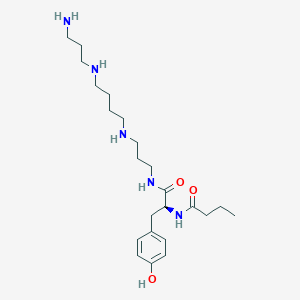
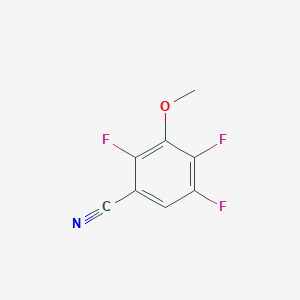
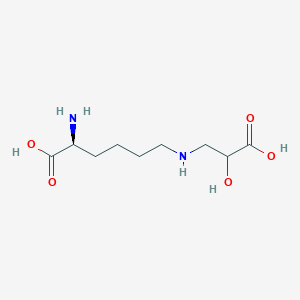
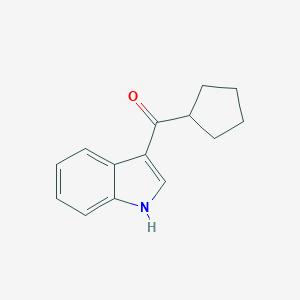
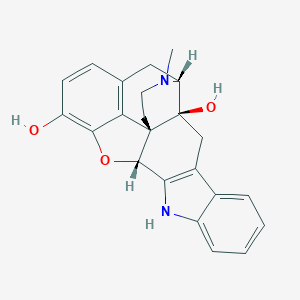
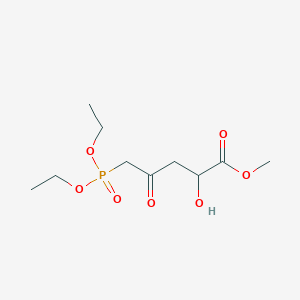
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
